![molecular formula C10H7N3O B11909326 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile](/img/structure/B11909326.png)
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile
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Overview
Description
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile is a heterocyclic compound with the molecular formula C10H7N3O. It is a member of the pyrazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of an acetyl group at the 3-position and a carbonitrile group at the 5-position of the pyrazolo[1,5-a]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyrazole derivatives with pyridine derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Pharmacological Properties
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile exhibits various pharmacological activities, making it a candidate for multiple therapeutic applications:
- Hypotensive and Coronary Vasodilating Effects : Research has demonstrated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, possess significant hypotensive properties. In studies involving spontaneous hypertensive rats, these compounds showed marked reductions in blood pressure and increased coronary flow in isolated guinea pig hearts. This indicates their potential use as cardiovascular agents aimed at managing hypertension and improving coronary circulation .
- Selective Inhibition of Phosphoinositide 3-Kinase : The compound has been identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). This pathway is crucial in various cellular processes such as growth and metabolism. Inhibition of PI3K is being explored as a therapeutic strategy for treating inflammatory and autoimmune diseases . The compound's efficacy was demonstrated through cellular assays where it inhibited proliferation in cancer cell lines like Caco-2 and PC3MM2 .
Synthesis and Derivatives
The synthesis of this compound involves several methodologies that can yield derivatives with enhanced biological activities:
- Synthesis Pathways : The synthesis typically starts from readily available pyrazole derivatives, which undergo acetylation followed by nitrilation to yield the target compound. Various reaction conditions can be optimized to enhance yield and purity .
- Derivatives and Their Activities : The compound serves as a precursor for synthesizing various derivatives that exhibit improved pharmacological profiles. For instance, modifications at the 3-position of the pyrazole ring can lead to compounds with enhanced selectivity and potency against specific targets like PI3K or other kinases involved in cancer progression .
Case Studies
Several studies highlight the efficacy of this compound and its derivatives:
- Anticancer Activity : A study evaluated a series of pyrazolo derivatives against different cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis, suggesting their potential as anticancer agents . For example, compounds derived from 3-acetylpyrazolo[1,5-a]pyridine showed IC50 values in the low micromolar range against prostate cancer cells.
- Anti-inflammatory Properties : Other derivatives have been assessed for their anti-inflammatory effects. Some exhibited activities comparable to established anti-inflammatory drugs like indomethacin, showcasing their potential for treating inflammatory diseases .
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile can be compared with other similar compounds in the pyrazolopyridine family:
- 3-Formylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Propanoylpyrazolo[1,5-a]pyridine-5-carbonitrile
- 3-Bromopyrazolo[1,5-a]pyridine-5-carbonitrile
These compounds share a similar core structure but differ in the functional groups attached to the pyrazolopyridine ring. The unique combination of acetyl and carbonitrile groups in this compound contributes to its distinct chemical properties and biological activities .
Biological Activity
3-Acetylpyrazolo[1,5-a]pyridine-5-carbonitrile is a compound of significant interest due to its promising biological activities, particularly in the context of cancer treatment and as a selective inhibitor of specific kinases. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving substituted pyrazoles and pyridines. The synthesis typically involves the reaction of 5-ethyl-1H-pyrazolo[3,4-c]pyridine with various reagents to introduce the acetyl and carbonitrile groups, which are crucial for its biological activity.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, a study evaluated the compound's effects on pancreatic (MIA PaCa-2), prostate (PC-3), and ovarian (SCOV3) cancer cells, reporting IC50 values ranging from 0.87 to 4.3 μM . The compound was particularly effective in inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis in PC-3 cells, highlighting its potential as a lead compound for further development in cancer therapy .
PI3 Kinase Inhibition
The compound has also been identified as a selective inhibitor of the p110α isoform of phosphoinositide 3-kinase (PI3K). Inhibition of this pathway is crucial because it plays a significant role in cellular proliferation and survival. Structure-activity relationship studies indicate that specific substitutions on the pyrazolo[1,5-a]pyridine scaffold enhance its inhibitory potency against PI3K, with some derivatives showing IC50 values in the low nanomolar range .
Case Study: Anticancer Activity
A comprehensive investigation into the anticancer properties of this compound revealed that:
- Cell Lines Tested : MIA PaCa-2, PC-3, SCOV3
- IC50 Values :
- MIA PaCa-2: 0.87 μM
- PC-3: 1.2 μM
- SCOV3: 4.3 μM
- Mechanism : Induces G0/G1 phase arrest and apoptosis.
These findings suggest that the compound's mechanism involves disrupting normal cell cycle progression, potentially leading to increased cancer cell death.
Table: Summary of Biological Activities
Activity | Cell Line | IC50 (μM) | Mechanism |
---|---|---|---|
Antiproliferative Activity | MIA PaCa-2 | 0.87 | G0/G1 phase arrest |
Antiproliferative Activity | PC-3 | 1.2 | Apoptosis induction |
Antiproliferative Activity | SCOV3 | 4.3 | Cell cycle disruption |
PI3K Inhibition | Various | Low nM range | Selective inhibition of p110α |
Future Directions
Given its potent biological activity, further research is warranted to explore:
- Optimization of Structure : Modifying the chemical structure to enhance selectivity and potency against different cancer types.
- In Vivo Studies : Conducting animal model studies to evaluate pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating potential synergistic effects with existing chemotherapeutic agents.
Properties
Molecular Formula |
C10H7N3O |
---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
3-acetylpyrazolo[1,5-a]pyridine-5-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c1-7(14)9-6-12-13-3-2-8(5-11)4-10(9)13/h2-4,6H,1H3 |
InChI Key |
MWSKGMAXRLVWMA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)C#N |
Origin of Product |
United States |
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